![molecular formula C24H28N4OS B2861296 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1189671-76-8](/img/structure/B2861296.png)

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

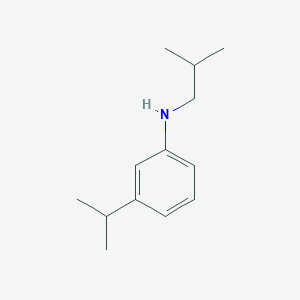

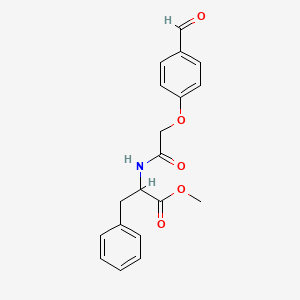

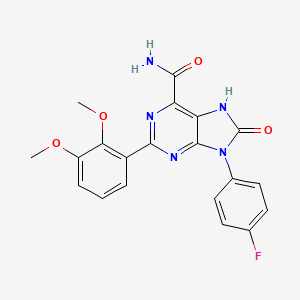

The compound “2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide” is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one . It is useful in the treatment of disorders and conditions mediated by the ORL-1 G-protein coupled receptor .

Molecular Structure Analysis

The molecular formula of this compound is C15H19N3S . It is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one , which indicates that it has a complex structure involving a spirocyclic system and a thioacetamide group.Physical And Chemical Properties Analysis

The molecular weight of this compound is 273.4 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

Research into structurally similar compounds, such as triazaspiro decane derivatives, has identified their potential as therapeutic agents. These compounds have been studied for their activity as agonists to specific receptors, suggesting a starting point for the development of novel medications. For example, derivatives with similar structural features have been identified as high-affinity ligands for human ORL1 (orphanin FQ/nociceptin) receptors, displaying full agonist behavior in biochemical assays (Röver et al., 2000). These findings highlight the potential for compounds with similar structures in the development of new therapeutic agents targeting specific receptors in the human body.

Anticancer Activity

Compounds with the 1-thia-azaspiro[4.5]decane structure have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma). Some of these compounds showed moderate to high inhibition activities, suggesting that structurally related compounds could be explored for their potential anticancer properties (Flefel et al., 2017).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of novel sulphonamide derivatives, including acetamide derivatives reacting with various nucleophiles, have shown good antimicrobial activity. Such studies suggest the potential for structurally related compounds to serve as bases for developing new antimicrobial agents, providing a promising avenue for research into infectious diseases (Fahim & Ismael, 2019).

Wirkmechanismus

Target of Action

The primary target of this compound is the mu opioid receptors . These receptors are expressed throughout the central and peripheral nervous systems .

Mode of Action

The compound acts as a mu opioid agonist . It binds to the mu opioid receptors, leading to their activation . This activation can produce potent antihyperalgesic effects .

Biochemical Pathways

Upon activation of the mu opioid receptors, there is a downstream effect on pain signaling pathways . This results in a reduction of pain perception, providing an antihyperalgesic effect .

Pharmacokinetics

The compound is described as being

Result of Action

The activation of peripheral mu receptors by this compound leads to a reversal of hyperalgesia , or heightened sensitivity to pain . This has been demonstrated in models of inflammatory and postsurgical pain .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, peripheral inflammation can lead to an increase in mu receptor presence on the peripheral terminals of primary sensory neurons , potentially enhancing the compound’s antihyperalgesic effects .

Zukünftige Richtungen

The compound is noted to be useful in the treatment of various disorders and conditions such as anxiety, depression, substance abuse, neuropathic pain, acute pain, migraine, asthma, cough, and for improved cognition . This suggests potential future directions in the development of treatments for these conditions using this compound or related derivatives.

Eigenschaften

IUPAC Name |

2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4OS/c1-3-28-15-13-24(14-16-28)26-22(19-7-5-4-6-8-19)23(27-24)30-17-21(29)25-20-11-9-18(2)10-12-20/h4-12H,3,13-17H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVNNZWSJWODMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

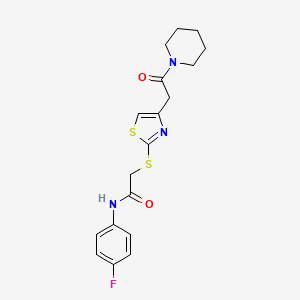

![2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2861219.png)

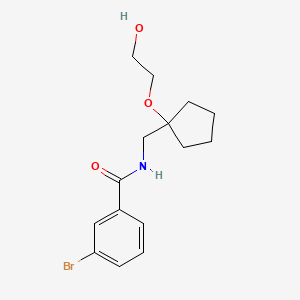

![[5-(Methoxycarbonyl)-2-furyl]methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2861228.png)

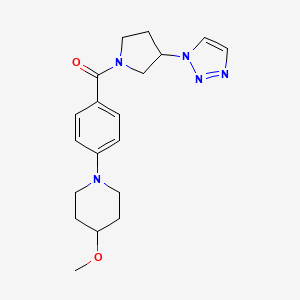

![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2861230.png)

![8-Fluoroimidazo[1,2-a]pyridine hydrate](/img/structure/B2861236.png)